1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt)
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a phospholipid compound with the molecular formula C38H73NO10PNa and a molecular weight of 757.95 g/mol . It is a derivative of phosphatidylserine, where the fatty acid chains are both palmitic acid (hexadecanoic acid). This compound is commonly used in biochemical and biophysical research due to its role in forming lipid bilayers and its involvement in cellular signaling processes .
Mechanism of Action
Target of Action
1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt), also known as DPPS, is an anionic diacyl phospholipid . It is a lipid component in the cell membrane . The primary targets of DPPS are the cells where it integrates into the cell membrane .
Mode of Action
DPPS interacts with its targets by integrating into the cell membrane . As a phospholipid, it plays a crucial role in maintaining the integrity and fluidity of cell membranes. It can also participate in the formation of liposomes and catanionic vesicles .
Biochemical Pathways
Phosphatidic acids, such as DPPS, are biologically active lipids that can stimulate a large range of responses in many different cell types . These include platelet aggregation, smooth muscle contraction, in vivo vasoactive effects, chemotaxis, expression of adhesion molecules, increased tight junction permeability of endothelial cells, induction of stress fibers, and modulation of cardiac contractility .
Result of Action
The molecular and cellular effects of DPPS’s action are diverse due to its role as a phospholipid. It can affect cell signaling, membrane dynamics, and other cellular processes. Its role in the formation of liposomes and catanionic vesicles can be used for drug delivery .
Action Environment
The action, efficacy, and stability of DPPS can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. The pH and ionic strength of the environment can also impact its stability and interactions with other molecules. It is typically stored at a temperature of -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a phosphatidic acid and a human endogenous metabolite . It plays a significant role in the formation of catanionic vesicles and liposomes .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It forms classical lipid bilayers, which are crucial for maintaining the integrity and functionality of cells .
Molecular Mechanism
At the molecular level, 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound has good water solubility and stability
Metabolic Pathways
1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoserine . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to maintain consistency and quality. The final product is usually obtained in the form of a white powder, which is stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in studying oxidative stress in biological systems.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerophosphoserine.
Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Various nucleophiles can be used to substitute the phosphate group under controlled conditions.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Free palmitic acid and glycerophosphoserine.
Substitution: Different phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but with a choline head group instead of serine.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine head group.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Has a glycerol head group.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its serine head group, which imparts specific biochemical properties, such as its role in apoptosis and cell signaling. This distinguishes it from other phospholipids that may not have the same biological activities .
Properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLXLANTBWYXGW-CEGNZRHUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73NNaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677081 | |
Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145849-32-7 | |
Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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